molecular formula C17H26ClFN2O2 B2934272 N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride CAS No. 2418629-98-6

N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride

Cat. No.: B2934272
CAS No.: 2418629-98-6
M. Wt: 344.86
InChI Key: ZOJLULCVGOXSDD-PYTNQKKNSA-N
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Description

N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an aminomethyl group, a fluorophenyl group, and a methoxypropanamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the aminomethyl group: This step involves the reaction of the cyclohexyl ring with aminomethylating agents under controlled conditions.

    Attachment of the fluorophenyl group: This is typically done through nucleophilic substitution reactions using fluorophenyl halides.

    Formation of the methoxypropanamide moiety: This involves the reaction of the intermediate compound with methoxypropanoyl chloride.

    Conversion to hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction temperature and time: Optimized to ensure complete conversion of reactants.

    Purification steps: Involves techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

    Safety and environmental considerations: Ensuring safe handling of reagents and minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or ketones.

    Reduction: Can be reduced to form corresponding amines or alcohols.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation products: Corresponding oxides or ketones.

    Reduction products: Corresponding amines or alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride involves interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme inhibition: Inhibiting the activity of specific enzymes involved in disease processes.

    Modulation of gene expression: Affecting the expression of genes involved in cell growth and survival.

Comparison with Similar Compounds

N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar compounds: Include other aminomethylcyclohexyl derivatives and fluorophenyl-containing compounds.

    Uniqueness: The combination of the cyclohexyl ring, aminomethyl group, fluorophenyl group, and methoxypropanamide moiety provides unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2.ClH/c1-17(22-2,14-5-3-4-6-15(14)18)16(21)20-13-9-7-12(11-19)8-10-13;/h3-6,12-13H,7-11,19H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJLULCVGOXSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)NC2CCC(CC2)CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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